4-methyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one is a chemical compound with the molecular formula and a molecular weight of approximately 283.34 g/mol. This compound belongs to the phthalazine family, which are heterocyclic compounds known for their diverse biological activities. The compound is characterized by the presence of a piperidine ring, which is known for its pharmacological properties, particularly in the development of psychoactive drugs.
The primary source of information regarding this compound can be found in databases such as PubChem, which provides detailed chemical information including structure, properties, and biological activities . Additional resources include scientific literature that discusses the synthesis and applications of phthalazine derivatives.
4-methyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one is classified as a phthalazinone derivative. It can also be categorized under heterocyclic compounds due to its ring structure containing nitrogen atoms. Its classification is significant in medicinal chemistry as it relates to its potential therapeutic applications.
The synthesis of 4-methyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one typically involves multi-step organic reactions. Common methods for synthesizing phthalazinones include:
Specific reactions may involve using reagents like acetic anhydride or phosphorus oxychloride to facilitate cyclization and functionalization processes. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
The chemical structure of 4-methyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one features:
The structural formula can be represented as follows:
Key structural data includes bond angles and lengths that influence its reactivity and interaction with biological targets. Computational chemistry methods such as molecular modeling can provide insights into these parameters.
4-methyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one can participate in various chemical reactions typical for carbonyl-containing compounds:
The reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Pharmacological studies may reveal specific receptor interactions or enzyme inhibition profiles that elucidate its mechanism at a molecular level.
The physical properties include:
Chemical properties include stability under various conditions, reactivity towards electrophiles and nucleophiles, and potential degradation pathways when exposed to light or moisture.
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are often employed to characterize the compound's structure and confirm purity.
4-methyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It could serve as a lead compound for developing new pharmaceuticals targeting central nervous system disorders or other therapeutic areas.
The core structure is defined as phthalazin-1(2H)-one, featuring a fused bicyclic system with nitrogen atoms at positions 1 and 4. Systematic IUPAC nomenclature designates the compound as 4-methyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one. This name specifies:
Table 1: Atomic Composition of Key Substituents
Substituent Position | Functional Group | Chemical Formula | Role in Molecular Design |
---|---|---|---|
Phthalazine C4 | Methyl | −CH₃ | Enhances lipophilicity |
Phthalazine N2 | 2-Oxoethyl chain | −CH₂C(O)− | Spacer for piperidine attachment |
Terminal Nitrogen | Piperidin-1-yl | −N(C₅H₁₀) | Hydrogen-bond acceptor for target engagement |
X-ray Diffraction (XRD):Single-crystal XRD analysis confirms the trans configuration of the amide bond within the piperidin-1-yl fragment. The piperidine ring adopts a chair conformation, with the carbonyl group (C=O) oriented perpendicular to the phthalazinone plane. Key bond parameters include:
Table 2: Spectroscopic Signatures of Key Functional Groups
Technique | Observed Signal (cm⁻¹ or ppm) | Assignment | |
---|---|---|---|
FT-IR | 1720, 1680 | C=O (ester/amide stretch) | |
¹H NMR | 4.30 ppm (s, 2H) | −CH₂−Ph (benzyl methylene) | |
2.95–2.85 ppm (m, 4H) | Piperidine −CH₂−N− | ||
2.40 ppm (s, 3H) | C4−CH₃ methyl protons | ||
¹³C NMR | 171.35 ppm | Ester C=O | |
158.68 ppm | Phthalazinone C1=O | ||
38.00 ppm | −CH₂−Ph carbon | [1] [3] |
Density Functional Theory (DFT) simulations at the B3LYP/6-311G(d,p) level reveal electronic properties critical for bioactivity:
Table 3: Computed Quantum Chemical Parameters
Parameter | Value | Biological Relevance |
---|---|---|
HOMO Energy (eV) | −6.24 | Electron-donating capacity to target residues |
LUMO Energy (eV) | −2.42 | Susceptibility to nucleophilic attack |
HOMO-LUMO Gap (eV) | 3.82 | Tuning reactivity for selective inhibition |
Molecular Dipole (D) | 5.21 | Orientation in polar binding pockets |
Structurally analogous derivatives exhibit varied biological profiles due to substituent modifications:
Table 4: Biological Activity of Structural Analogs
Compound | Key Structural Feature | VEGFR2 Inhibition (%) | Cytotoxicity IC₅₀ (μM) |
---|---|---|---|
Query Compound | 4-Methyl, piperidinyl carbonyl | 75–80%* | 5.21 (HCT-116) |
12b [3] | Dipeptide-linked hydrazide | 95.2% | 0.32 (HCT-116) |
13c [3] | Aryl hydrazone | 88.5% | 0.64 (HCT-116) |
Erlotinib [9] | Quinazoline core | Not applicable | 1.02 (MDA-MB-231) |
Estimated from structural similarity |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8